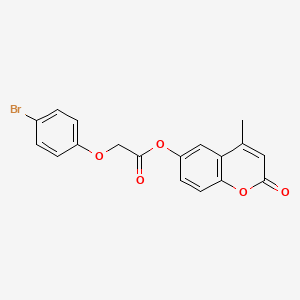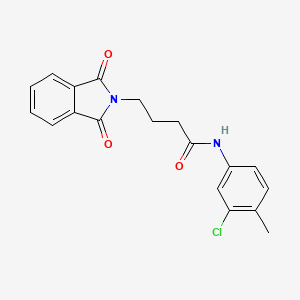
(4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate
Overview
Description
(4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 4-methyl-2-oxo-2H-chromen-6-yl (4-bromophenoxy)acetate is cellulose, a biopolymer . The compound is used to modify cellulose, creating water-soluble polyelectrolytes decorated with photochemically active chromene moieties .
Mode of Action
The compound interacts with its target through a process of esterification . This involves the activation of the carboxylic acid group in the compound with N,N’-carbonyldiimidazole, followed by a reaction with cellulose . The result is a cellulose derivative decorated with chromene moieties .
Biochemical Pathways
The compound’s photoactive properties suggest it may influence light-sensitive biological processes . The light-triggered photodimerization of the chromene moieties in the modified cellulose is of particular interest .
Pharmacokinetics
Its water solubility suggests it could have good bioavailability .
Result of Action
The primary result of the compound’s action is the creation of photoactive cellulose derivatives . These derivatives can undergo light-triggered photodimerization, which may be used to control the properties of the new polysaccharide derivatives . This makes them of interest in the design of smart materials .
Action Environment
Environmental factors such as light exposure can influence the compound’s action, efficacy, and stability . For instance, the light-triggered photodimerization of the chromene moieties in the modified cellulose is a key aspect of the compound’s functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl acetate with 4-bromophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include palladium-based catalysts, which facilitate the coupling reaction between the chromen derivative and the bromophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized chromen derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups.
Scientific Research Applications
(4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A similar compound with a furochromen structure.
4-Methyl-2-oxo-2H-chromen-6-yl acetate: A precursor in the synthesis of (4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate.
Uniqueness
This compound is unique due to its specific combination of a chromen core with a bromophenoxyacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-11-8-17(20)24-16-7-6-14(9-15(11)16)23-18(21)10-22-13-4-2-12(19)3-5-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQBBBMSIPKBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B3632857.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3632866.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3632871.png)
![methyl 2-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3632874.png)
![2-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3632878.png)
![N-(2-chlorobenzyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3632884.png)
![2-methoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3632895.png)
![2-(N-METHYLMETHANESULFONAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B3632909.png)
![2-{4-bromo-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B3632917.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3632923.png)
![2-(2,3-dimethylphenoxy)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3632934.png)
![4-bromo-N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3632938.png)

![N-(4-bromo-2-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B3632951.png)
